(4-[2-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine
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Overview
Description
(4-[2-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methyloxan-4-yl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-[2-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine typically involves the reaction of 4-(trifluoromethyl)benzylamine with appropriate reagents to introduce the methyloxan-4-yl group. One common method involves the use of trifluoromethylbenzylamine as a starting material, which undergoes a series of reactions including reduction and amination to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the compound .
Chemical Reactions Analysis
Types of Reactions
(4-[2-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(4-[2-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-[2-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)phenyl)methanamine: Similar structure but lacks the methyloxan-4-yl group.
(4-Fluoro-2-(trifluoromethyl)phenyl)methanamine: Contains a fluoro group in addition to the trifluoromethyl group.
Uniqueness
(4-[2-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine is unique due to the presence of both the trifluoromethyl and methyloxan-4-yl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[4-[[2-(trifluoromethyl)phenyl]methyl]oxan-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c15-14(16,17)12-4-2-1-3-11(12)9-13(10-18)5-7-19-8-6-13/h1-4H,5-10,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFAQHDBFSHENC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2C(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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